

# Clinical Trial Results: Ruboxistaurin vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ruboxistaurin

CAS No.: 169939-94-0

Cat. No.: S572060

[Get Quote](#)

| Indication | Trial Name / Design | Primary Endpoint Result | Key Secondary & Other Endpoint Results | Safety & Tolerability |
|------------|---------------------|-------------------------|----------------------------------------|-----------------------|
|------------|---------------------|-------------------------|----------------------------------------|-----------------------|

| **Diabetic Retinopathy** [1] [2] | **PKC-DRS2**: Phase 3, 36-month, double-masked, placebo-controlled (N=685) | **Sustained Moderate Visual Loss (SMVL)**: • **Placebo**: 9.1% • **Ruboxistaurin**: 5.5% • **Risk Reduction**: 40% (P=0.034) [1] | • **Visual Acuity Change**: -2.6 letters (Placebo) vs. -0.8 letters (**Ruboxistaurin**) [1] • **3-line Visual Loss**: 30% reduction vs. placebo [1] • **First Laser Photocoagulation**: 29% reduced likelihood vs. placebo [1] | Well tolerated; discontinuation rates similar to placebo (3% vs 4%) [1] | | **Diabetic Peripheral Neuropathy** [3] | 6-month, double-masked, placebo-controlled (N=40) | **Skin Microvascular Blood Flow (SkBF)**: • Significant increase in endothelium-dependent (+78.2%) and C fiber-mediated (+56.4%) SkBF vs. baseline (P<0.03) [3] | • **Neuropathy Symptoms (NTSS-6)**: -66.0% from baseline (**Ruboxistaurin**) vs. -13.1% (Placebo); between-group P<0.03 [3] • **Quality of Life (Norfolk QOL-DN)**: Significant improvement in total score vs. baseline (-41.0%, P=0.04) [3] | Well tolerated; adverse events consistent with previous studies [3] | | **Macrovascular Endothelial Function** [4] | 6-week, double-masked, placebo-controlled (N=49) | **Brachial Artery FMD**: A trend toward improvement at 1 min (0.13 mm, p=0.08) and a significant improvement at 5 min (0.12 mm, p=0.02) after cuff deflation vs. placebo [4] | No significant effect on nitroglycerin-mediated dilation or urinary isoprostanes (a marker of oxidative stress) [4] | Not reported |

## Experimental Protocol Overview

For the key trials cited above, the methodologies were as follows:

- **PKC-DRS2 Trial (Diabetic Retinopathy) [1]:**
  - **Patients:** 685 patients with type 1 or type 2 diabetes and moderately severe to very severe nonproliferative diabetic retinopathy.
  - **Intervention:** Oral **ruboxistaurin** (32 mg/day) versus placebo for 36 months.
  - **Assessments:** Best-corrected visual acuity was measured every 3 months using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart. Fundus photographs were taken every 6 months. The primary endpoint was sustained moderate visual loss (SMVL), defined as a  $\geq 15$ -letter loss on the ETDRS chart maintained for the last 6 months of the study.
- **Neuropathy Trial [3]:**
  - **Patients:** 40 patients with type 1 or type 2 diabetes and diabetic peripheral neuropathy.
  - **Intervention:** Oral **ruboxistaurin** (32 mg/day) versus placebo for 6 months.
  - **Assessments:** Skin microvascular blood flow (SkBF) at the distal calf was measured via laser Doppler flowmetry, assessing both endothelium-dependent and C fiber-mediated responses. Symptoms were evaluated using the Neuropathy Total Symptom Score-6 (NTSS-6), and quality of life was measured with the Norfolk Quality-of-Life Questionnaire for Diabetic Neuropathy (QOL-DN).

## Mechanism of Action and Signaling Pathway

**Ruboxistaurin** is a highly selective oral inhibitor of the protein kinase C beta (PKC- $\beta$ ) isoforms [5]. The signaling pathway targeted can be summarized as follows:



[Click to download full resolution via product page](#)

This mechanism is consistent with the drug's effects across multiple microvascular complications of diabetes [6] [4]. Research also suggests PKC- $\beta$  inhibition affects the WNT pathway, which is a target of lithium, explaining the investigation of **ruboxistaurin** metabolites for central nervous system disorders like bipolar disorder [7].

## Development Status and Context

It is important to note that while clinical trials demonstrated benefits, **ruboxistaurin never received final marketing approval for diabetic retinopathy or neuropathy.**

- **Regulatory History:** The U.S. FDA deemed the application "approvable" but required an additional confirmatory trial [2]. The application to the European Medicines Agency (EMA) was withdrawn in 2007 after the Committee for Medicinal Products for Human Use (CHMP) expressed that **benefits had not been sufficiently demonstrated and did not outweigh the identified risks**, which included concerns about heart rhythm disturbances [8].
- **Drug Interactions:** **Ruboxistaurin** is a substrate of CYP3A4. Co-administration with strong inducers like rifampicin can reduce its plasma concentrations by approximately 95%, which is a critical

consideration for clinical trial design and potential use [9].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Ruboxistaurin: Useful in Preventing Visual Loss in Diabetic ... [retinatoday.com]
2. Ruboxistaurin may prevent visual loss from diabetic ... [ophthalmologytimes.com]
3. A 6-month, randomized, double-masked, placebo ... [pubmed.ncbi.nlm.nih.gov]
4. Selective PKC Beta Inhibition with Ruboxistaurin and ... [pmc.ncbi.nlm.nih.gov]
5. Ruboxistaurin: Uses, Interactions, Mechanism of Action [go.drugbank.com]
6. Protein Kinase C  $\beta$ : a New Target Therapy to Prevent the Long ... [pmc.ncbi.nlm.nih.gov]
7. AI-powered Biopharma Matchmaking Platform [bioneex.com]
8. Arxxant | European Medicines Agency (EMA) [ema.europa.eu]
9. Pharmacokinetics of ruboxistaurin are significantly altered ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Trial Results: Ruboxistaurin vs. Placebo]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b572060#ruboxistaurin-clinical-trial-results-vs-placebo>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)